molecular formula C23H33NO2 B1385493 N-{2-[4-(Tert-butyl)phenoxy]ethyl}-4-(isopentyloxy)aniline CAS No. 1040689-48-2

N-{2-[4-(Tert-butyl)phenoxy]ethyl}-4-(isopentyloxy)aniline

Cat. No.: B1385493
CAS No.: 1040689-48-2
M. Wt: 355.5 g/mol
InChI Key: FAKINSHPQUZVFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

N-{2-[4-(Tert-butyl)phenoxy]ethyl}-4-(isopentyloxy)aniline can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions would depend on the specific conditions and reagents used.

Scientific Research Applications

N-{2-[4-(Tert-butyl)phenoxy]ethyl}-4-(isopentyloxy)aniline is primarily used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound may be used as a reagent or probe in various biochemical assays and experiments to study protein interactions, modifications, and functions.

Mechanism of Action

The specific mechanism of action for N-{2-[4-(Tert-butyl)phenoxy]ethyl}-4-(isopentyloxy)aniline is not well-documented. as a compound used in proteomics research, it may interact with proteins or other biomolecules to facilitate the study of their properties and functions. The molecular targets and pathways involved would depend on the specific experimental context and the proteins being studied.

Comparison with Similar Compounds

Similar compounds to N-{2-[4-(Tert-butyl)phenoxy]ethyl}-4-(isopentyloxy)aniline include other phenoxyethyl and aniline derivatives. These compounds may have similar structures and properties but differ in their specific functional groups and substituents. The uniqueness of this compound lies in its specific combination of tert-butyl, phenoxyethyl, and isopentyloxy groups, which may confer unique chemical and biological properties.

Properties

IUPAC Name

N-[2-(4-tert-butylphenoxy)ethyl]-4-(3-methylbutoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33NO2/c1-18(2)14-16-25-22-12-8-20(9-13-22)24-15-17-26-21-10-6-19(7-11-21)23(3,4)5/h6-13,18,24H,14-17H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAKINSHPQUZVFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=CC=C(C=C1)NCCOC2=CC=C(C=C2)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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